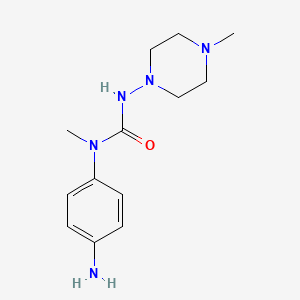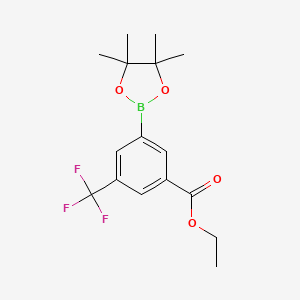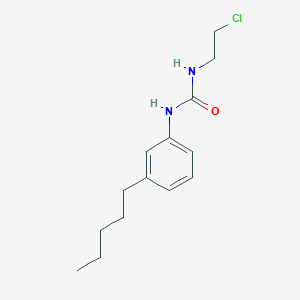
N-(2-Chloroethyl)-N'-(3-pentylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chloroethyl group and a pentylphenyl group, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea typically involves the reaction of 2-chloroethylamine with 3-pentylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated control systems can further enhance the production process.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or aldehydes, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May be studied for its effects on biological systems and potential as a biochemical tool.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The chloroethyl group may form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects. The pentylphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
類似化合物との比較
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the pentyl group, which may affect its chemical properties and biological activity.
N-(2-Chloroethyl)-N’-(4-pentylphenyl)urea: Similar structure but with the pentyl group in a different position, potentially altering its reactivity and effects.
Uniqueness
N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea is unique due to the specific positioning of the chloroethyl and pentylphenyl groups, which may confer distinct chemical and biological properties compared to other urea derivatives.
特性
CAS番号 |
803729-87-5 |
|---|---|
分子式 |
C14H21ClN2O |
分子量 |
268.78 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(3-pentylphenyl)urea |
InChI |
InChI=1S/C14H21ClN2O/c1-2-3-4-6-12-7-5-8-13(11-12)17-14(18)16-10-9-15/h5,7-8,11H,2-4,6,9-10H2,1H3,(H2,16,17,18) |
InChIキー |
MKAUSEFPNHTTDZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=CC=C1)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
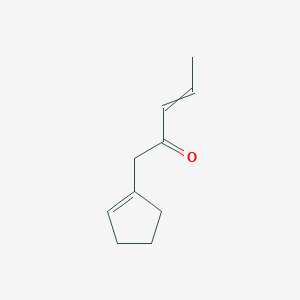


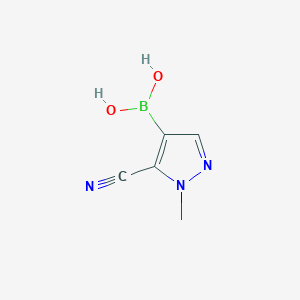
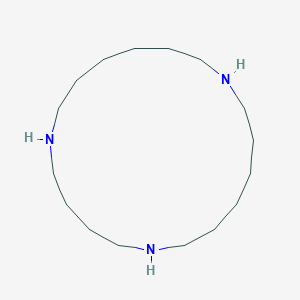
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
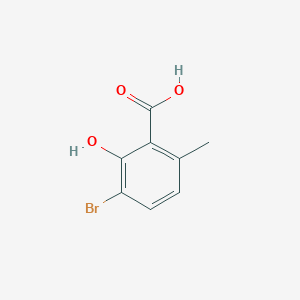
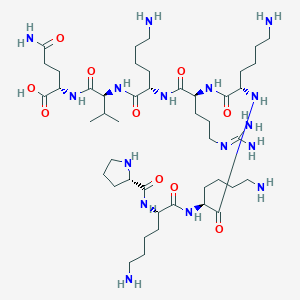
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)
